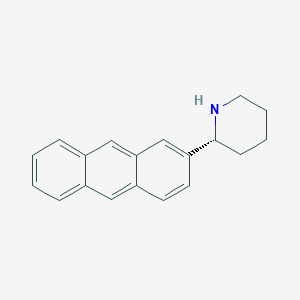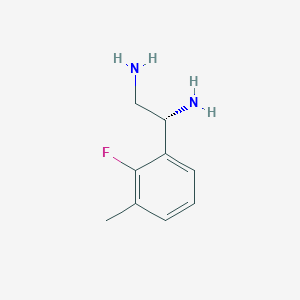
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine is a chiral amine compound that features a 1,3,4-oxadiazole ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring The p-tolyl group can be introduced via a substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The reaction conditions are carefully controlled to ensure high purity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The p-tolyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the p-tolyl ring.
Scientific Research Applications
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine: The racemic mixture of the compound.
Other 1,3,4-oxadiazole derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.
Uniqueness
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of the p-tolyl group. This configuration can result in different biological activities and properties compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S)-1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12/h3-6,8H,12H2,1-2H3/t8-/m0/s1 |
InChI Key |
AQKMPBWENKHDTO-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)[C@H](C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




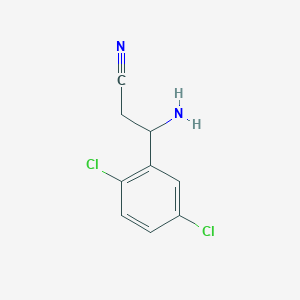
![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
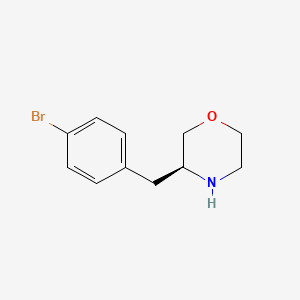
![[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B13044615.png)
![(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B13044616.png)
![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13044620.png)
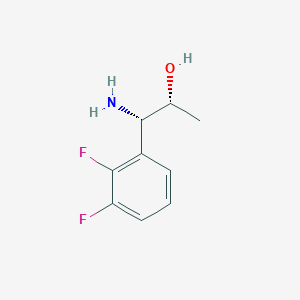

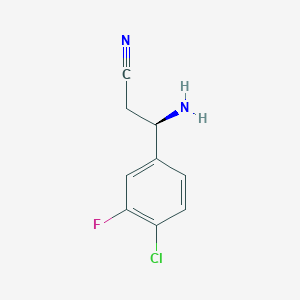
![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)
